N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-2-morpholin-4-ylacetamide
Overview
Description
This compound is characterized by its unique structure, which includes a naphthalene ring, an ethoxy group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-2-morpholin-4-ylacetamide typically involves the condensation of 2-ethoxy-1-naphthaldehyde with 2-morpholin-4-ylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters and continuous monitoring to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-2-morpholin-4-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxy group and morpholine ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under controlled conditions.
Substitution: Substitution reactions are typically carried out using nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and substituted naphthalene compounds, depending on the type of reaction and reagents used.
Scientific Research Applications
N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-2-morpholin-4-ylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can intercalate with DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, it may interact with enzymes and receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-2-morpholin-4-ylacetamide
- 2-(1-naphthalenylamino)-N-[(3-phenoxyphenyl)methylideneamino]acetamide
- (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the morpholine ring and the ethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-2-morpholin-4-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-25-18-8-7-15-5-3-4-6-16(15)17(18)13-20-21-19(23)14-22-9-11-24-12-10-22/h3-8,13H,2,9-12,14H2,1H3,(H,21,23)/b20-13+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOARJGTTOOMMK-DEDYPNTBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)CN3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)CN3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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